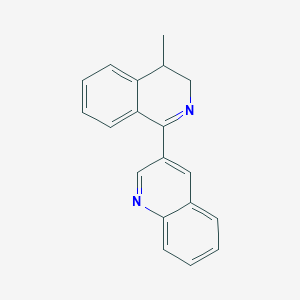
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a quinoline moiety fused with a dihydroisoquinoline ring, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Another method involves the Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The mild reaction conditions and high yields make these methods suitable for large-scale production.
化学反应分析
Types of Reactions
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can be used to modify the quinoline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroisoquinoline derivatives, which can have different biological activities and properties .
科学研究应用
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
作用机制
The mechanism of action of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its function, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinofumelin: A fungicide with a similar quinoline-dihydroisoquinoline structure.
3,4-Dihydroisoquinolin-1-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern and the combination of quinoline and dihydroisoquinoline moieties
属性
CAS 编号 |
919786-32-6 |
|---|---|
分子式 |
C19H16N2 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
3-(4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C19H16N2/c1-13-11-21-19(17-8-4-3-7-16(13)17)15-10-14-6-2-5-9-18(14)20-12-15/h2-10,12-13H,11H2,1H3 |
InChI 键 |
PVNWJBUPCHDTBH-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)
![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)

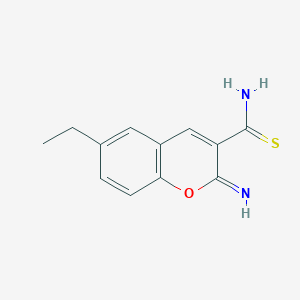
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)


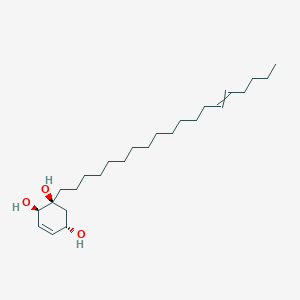
![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)
![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
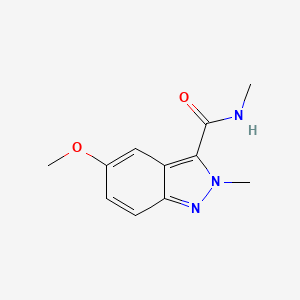
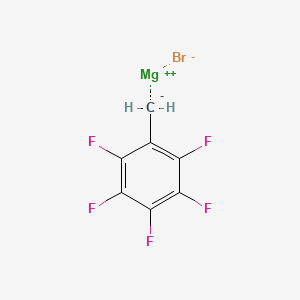
![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
